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Introduction
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the

overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).

P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic

agents and thereby diminishing their efficacy.[1][2] Zosuquidar (LY335979) is a potent and

specific third-generation P-gp inhibitor that competitively binds to the transporter, restoring the

sensitivity of MDR cancer cells to various anticancer drugs.[1] The rhodamine 123 efflux assay

is a widely used, fluorescence-based method to assess P-gp activity. Rhodamine 123, a

fluorescent dye and a P-gp substrate, is actively extruded by P-gp-expressing cells, resulting in

low intracellular fluorescence. Inhibition of P-gp by compounds like zosuquidar leads to the

intracellular accumulation of rhodamine 123 and a corresponding increase in fluorescence,

providing a quantitative measure of P-gp inhibition.[1][2]

This document provides detailed protocols for performing the zosuquidar rhodamine 123 efflux

assay using both a fluorescence plate reader and a flow cytometer. It also includes

representative quantitative data and diagrams to illustrate the experimental workflow and the

underlying biological mechanism.
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The inhibitory potency of zosuquidar on P-gp function, as measured by the rhodamine 123

efflux assay, is typically expressed as the half-maximal inhibitory concentration (IC50). This

value can vary depending on the cell line and specific assay conditions.

Inhibitor Cell Line
Assay
Method

Rhodamine
123
Concentrati
on (µM)

Zosuquidar
IC50 (µM)

Reference

Zosuquidar MCF7R
Spectrofluori

metry
5.25 0.18 ± 0.12 [3]

Zosuquidar

P-gp

overexpressi

ng cells

Not Specified Not Specified

Low

nanomolar

range

[1]

Elacridar MCF7R
Spectrofluori

metry
5.25 0.05 ± 0.01 [3]

Verapamil MCF7R
Spectrofluori

metry
5.25 14.3 ± 1.4 [3]

Cyclosporin A MCF7R
Spectrofluori

metry
5.25 4.8 ± 1.1 [3]

Experimental Protocols
Two common methods for quantifying rhodamine 123 efflux are presented below: a 96-well

plate reader-based assay for higher throughput and a flow cytometry-based assay for single-

cell analysis.

Protocol 1: 96-Well Plate Reader-Based Rhodamine 123
Efflux Assay
This method is suitable for determining the IC50 of zosuquidar by measuring the average

fluorescence intensity of cell populations.

Materials:
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P-gp overexpressing cell line (e.g., MDCKII-MDR1, Caco-2, or a drug-resistant cancer cell

line) and a corresponding parental cell line with low P-gp expression.

Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements (e.g., 10%

FBS, penicillin/streptomycin).

Phosphate-buffered saline (PBS).

Zosuquidar.

Rhodamine 123.

Positive control P-gp inhibitor (e.g., Verapamil).

DMSO (for dissolving compounds).

Black, clear-bottom 96-well plates.

Fluorescence microplate reader with excitation/emission wavelengths of approximately

485/525 nm.

Procedure:

Cell Seeding:

Seed the P-gp overexpressing and parental cells into a black, clear-bottom 96-well plate at

a density that will result in a confluent monolayer on the day of the assay.

Incubate overnight at 37°C and 5% CO2.

Compound Preparation:

Prepare a stock solution of zosuquidar in DMSO.

Create a serial dilution of zosuquidar in serum-free medium to achieve final desired

concentrations. A suggested starting range is 0.1 nM to 10 µM.[2]

Prepare a solution of a positive control inhibitor (e.g., 50 µM Verapamil).[3]
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Prepare a vehicle control containing the same final concentration of DMSO as the highest

zosuquidar concentration.

Inhibitor Pre-incubation:

Gently remove the culture medium from the wells and wash once with pre-warmed PBS or

serum-free medium.

Add 100 µL of the diluted zosuquidar, positive control, or vehicle control solutions to the

respective wells.

Incubate the plate at 37°C for 30 minutes.[1][2]

Rhodamine 123 Loading:

Prepare a 2X working solution of rhodamine 123 (e.g., 10 µM) in pre-warmed serum-free

medium.

Add 100 µL of the 2X rhodamine 123 solution to each well (final concentration of 5 µM).[2]

Incubate the plate at 37°C for 60-90 minutes, protected from light.[2][4]

Fluorescence Measurement:

After incubation, wash the cells three times with 100 µL of ice-cold PBS to remove

extracellular rhodamine 123.[2]

Add 100 µL of PBS to each well.[2]

Measure the intracellular fluorescence using a microplate reader with excitation at ~485

nm and emission at ~525 nm.[2]

Data Analysis:

Subtract the background fluorescence from wells without cells.

Normalize the fluorescence of zosuquidar-treated cells to the vehicle control.
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Plot the normalized fluorescence against the zosuquidar concentration and fit the data to

a dose-response curve to determine the IC50 value.[5]

Protocol 2: Flow Cytometry-Based Rhodamine 123
Efflux Assay
This method allows for the analysis of rhodamine 123 efflux at the single-cell level.

Materials:

P-gp overexpressing cell line and parental cell line.

Cell culture medium.

PBS with 1% Bovine Serum Albumin (BSA).

Zosuquidar.

Rhodamine 123.

Positive control P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

Propidium Iodide (PI) for cell viability staining (optional).

Flow cytometer.

Procedure:

Cell Preparation:

Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a

concentration of 1 x 10^6 cells/mL.[1]

Inhibitor Pre-incubation:

Pre-incubate the cells with various concentrations of zosuquidar, a positive control

inhibitor, or a vehicle control for 30 minutes at 37°C.[1]
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Rhodamine 123 Loading:

Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at

37°C in the dark.[1]

Washing:

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

Efflux Period:

Resuspend the cells in fresh, pre-warmed medium with or without the P-gp inhibitor and

incubate at 37°C for 1-2 hours to allow for drug efflux.[1]

Flow Cytometry Analysis:

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

Rhodamine 123 is typically detected in the FL1 channel.

If using PI, it can be detected in the FL3 channel to exclude dead cells from the analysis.

Data Analysis:

Compare the mean fluorescence intensity (MFI) of cells treated with zosuquidar to the

vehicle control cells.[1] An increase in MFI indicates inhibition of P-gp-mediated efflux.

Calculate the percentage of inhibition or plot the MFI against the zosuquidar
concentration to determine the IC50.
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Caption: Experimental workflow for the zosuquidar rhodamine 123 efflux assay.
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Caption: Mechanism of P-gp mediated efflux and its inhibition by zosuquidar.
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To cite this document: BenchChem. [Application Notes and Protocols for the Zosuquidar
Rhodamine 123 Efflux Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143077#zosuquidar-rhodamine-123-efflux-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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